1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

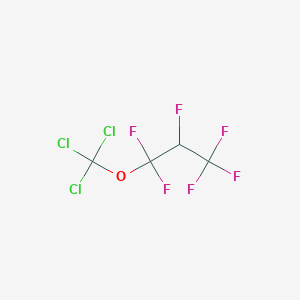

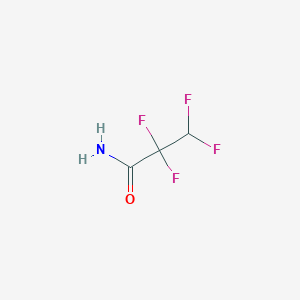

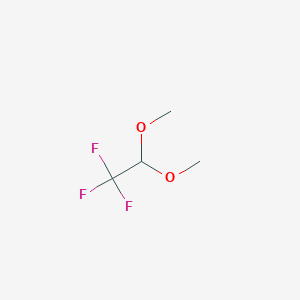

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is a specialized chemical compound. It has a molecular formula of C4HCl3F6O and a molecular weight of 285.39 g/mol . The IUPAC name for this compound is 1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane .

Molecular Structure Analysis

The molecule contains a total of 14 bonds, including 13 non-H bonds, 2 rotatable bonds, and 1 aliphatic ether . The exact mass of the molecule is 283.899717 g/mol .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 9.2 Ų and a complexity of 198 . It has no hydrogen bond donors and 7 hydrogen bond acceptors . The compound is characterized by a XLogP3-AA value of 4.3 .Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics research due to its properties as a fluorinated ether . Its unique structure allows it to interact with proteins in ways that can be beneficial for the analysis and identification of proteomes.

Material Science

Researchers in material science may find this ether useful due to its fluorinated nature, which could contribute to the development of advanced materials with unique properties such as high resistance to solvents and thermal stability .

Chemical Synthesis

In chemical synthesis, this ether can be a valuable reagent. Its high fluorine content makes it a candidate for introducing fluorine atoms into other molecules, which is a common requirement in the synthesis of pharmaceuticals and agrochemicals .

Chromatography

The compound’s potential as a solvent in chromatography has been explored. Its unique characteristics may improve the separation of substances in liquid chromatography applications .

Analytical Chemistry

In analytical chemistry, 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether could be used as a standard or a reagent in various analytical methods due to its stable and distinct molecular structure .

Fluorination Reagents

It serves as a fluorination reagent in organic chemistry. The presence of multiple fluorine atoms makes it a potent source of fluorine for various fluorination reactions .

Fluorinated Building Blocks

This ether acts as a building block for the synthesis of more complex fluorinated compounds, which are often required in medicinal chemistry for the development of new drugs .

Glycol Ether Solvents

As a glycol ether solvent, it could be used in applications requiring highly fluorinated solvents, which are known for their exceptional solvent properties .

Wirkmechanismus

Target of Action

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is a volatile anesthetic . Its primary targets are the inflammatory neutrophils and granulocytes in human blood . These cells play a crucial role in the immune response, particularly in inflammation and the body’s defense against infection.

Mode of Action

This compound works by inhibiting the activation of inflammatory neutrophils and granulocytes during simulated extracorporeal circulation . This interaction results in a reduction of the inflammatory response, which can be beneficial in certain medical procedures.

Biochemical Pathways

It is known that the compound is metabolized by rat and human liver microsomes to inorganic fluoride and formaldehyde in a ratio of 2:1 . 2,3,3,3-Tetrafluoropropionic acid was also identified as a metabolite .

Pharmacokinetics

Its metabolism in the liver, as mentioned above, leads to the production of inorganic fluoride and formaldehyde .

Result of Action

The primary result of the action of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is the inhibition of the activation of inflammatory neutrophils and granulocytes . This leads to a reduction in the inflammatory response, which can be beneficial in medical procedures involving extracorporeal circulation .

Eigenschaften

IUPAC Name |

1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3F6O/c5-4(6,7)14-3(12,13)1(8)2(9,10)11/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUOWSYOQOXXNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(Cl)(Cl)Cl)(F)F)(C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380850 |

Source

|

| Record name | 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether | |

CAS RN |

56860-83-4 |

Source

|

| Record name | 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56860-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1333461.png)